2-(4-Fluorobenzoyl)oxazole

Übersicht

Beschreibung

2-(4-Fluorobenzoyl)oxazole is a heterocyclic compound that contains both oxygen and nitrogen atoms within a five-membered ring structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorobenzoyl)oxazole typically involves the condensation of 4-fluorobenzoyl chloride with an appropriate oxazole precursor. One common method involves the reaction of 4-fluorobenzoyl chloride with 2-amino-2-oxazoline under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the reaction mixture is heated to facilitate the formation of the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts is often considered to minimize the environmental impact of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Fluorobenzoyl)oxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can yield reduced forms of the oxazole ring.

Substitution: The fluorine atom on the benzoyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction may produce oxazoline derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Drug Development

2-(4-Fluorobenzoyl)oxazole is recognized for its potential as an intermediate in the synthesis of pharmaceuticals. Its unique structural properties contribute to enhanced biological activity, making it a candidate for the development of anti-cancer agents and other therapeutics. For instance, derivatives of oxazole compounds have shown significant inhibitory effects against enzymes related to Alzheimer's disease, such as acetylcholinesterase and butyrylcholinesterase, with IC50 values indicating promising efficacy compared to standard drugs like Donepezil .

Case Study: Anticancer Activity

Research has demonstrated that certain oxazole derivatives exhibit cytotoxicity against various cancer cell lines. For example, studies on related compounds have indicated that they can induce cell cycle arrest in human breast cancer cells (MCF-7), with IC50 values in the low micromolar range . This suggests that this compound might similarly affect cancer cell proliferation.

Agricultural Applications

Agrochemical Formulation

The compound is utilized in formulating agrochemicals, including herbicides and fungicides. Its effectiveness in pest control while minimizing environmental impact makes it valuable in agricultural research. The incorporation of fluorinated compounds like this compound into agrochemical formulations enhances their stability and efficacy against target pests .

Material Science Applications

Polymer Chemistry

In material science, this compound is incorporated into polymer formulations to improve thermal stability and mechanical properties. This application is crucial for developing high-performance materials used in various industrial applications .

Data Table: Summary of Applications

Biochemical Research

In biochemical research, this compound is studied for its interactions with various biomolecules. It serves as a model compound for understanding enzyme inhibition mechanisms and receptor binding processes, contributing to the discovery of new therapeutic targets .

Wirkmechanismus

The mechanism of action of 2-(4-Fluorobenzoyl)oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(4-Chlorobenzoyl)oxazole: Similar structure but with a chlorine atom instead of fluorine.

2-(4-Methylbenzoyl)oxazole: Contains a methyl group instead of fluorine.

2-(4-Nitrobenzoyl)oxazole: Contains a nitro group instead of fluorine.

Uniqueness

2-(4-Fluorobenzoyl)oxazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable scaffold in drug design and development.

Biologische Aktivität

2-(4-Fluorobenzoyl)oxazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological properties, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

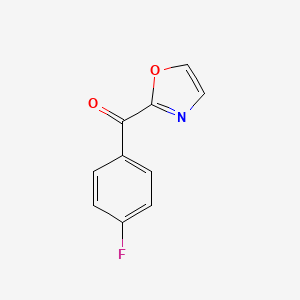

This compound has the following chemical structure:

- Chemical Formula : CHFNO

- CAS Number : 898759-71-2

The presence of the fluorine atom in the benzoyl group enhances the compound's biological activity by influencing its electronic properties and interaction with biological targets.

The biological activity of this compound is attributed to its interaction with various cellular targets. The mechanisms include:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COXs) and various kinases.

- Receptor Binding : The compound may interact with multiple receptors, modulating signaling pathways critical for cell survival and proliferation .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to:

- Inhibit tumor growth in various cancer models, particularly through the modulation of pathways involving vascular endothelial growth factor receptor 2 (VEGFR-2) signaling .

- Demonstrate reduced cytotoxicity in non-cancerous cell lines, indicating a favorable safety profile for potential therapeutic use.

Antimicrobial Properties

The compound also displays promising antimicrobial activity:

- Antibacterial and Antifungal Effects : Studies suggest that this compound possesses antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicate that it can induce apoptosis in a concentration-dependent manner, with IC values varying based on the cell type:

| Cell Line | IC (µM) | Effect |

|---|---|---|

| A549 (Lung Cancer) | 25 | Moderate Cytotoxicity |

| MCF-7 (Breast Cancer) | 30 | Moderate Cytotoxicity |

| HeLa (Cervical Cancer) | 20 | High Cytotoxicity |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests:

- Absorption : High gastrointestinal absorption has been reported, making it suitable for oral administration.

- Blood-Brain Barrier Penetration : The compound is capable of crossing the blood-brain barrier, which is crucial for targeting central nervous system disorders.

Case Studies

Recent studies have highlighted the effectiveness of this compound in preclinical models:

- Study on Lung Cancer : A study demonstrated that treatment with this compound significantly reduced tumor size in A549 xenograft models, showing promise as a novel therapeutic agent .

- Antimicrobial Efficacy : Another study evaluated its effectiveness against Staphylococcus aureus and Candida albicans, revealing potent inhibitory effects at low concentrations.

Eigenschaften

IUPAC Name |

(4-fluorophenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-8-3-1-7(2-4-8)9(13)10-12-5-6-14-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZUVMBGDHXJAKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=NC=CO2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70587752 | |

| Record name | (4-Fluorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-71-2 | |

| Record name | (4-Fluorophenyl)-2-oxazolylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Fluorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.